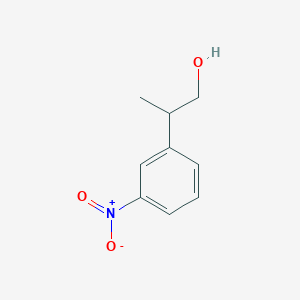

2-(3-Nitrophenyl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(3-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11NO3/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7,11H,6H2,1H3 |

InChI Key |

SKDUYYSTQIFXSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Nitrophenyl Propan 1 Ol

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 2-(3-nitrophenyl)propan-1-ol requires careful consideration of the reactivity of the functional groups present in the precursor molecules. Strategies are often designed to selectively transform one functional group while leaving others intact.

Reduction of Nitroaromatic Precursors

A primary route to this compound involves the reduction of a carbonyl group in a nitro-substituted aromatic precursor. The key challenge in this approach is the selective reduction of the ketone or aldehyde in the presence of the nitro group, which is also susceptible to reduction.

The selective reduction of the ketone functionality in 2-(3-nitrophenyl)propan-1-one is a direct pathway to the desired alcohol. Mild reducing agents are typically employed to achieve this chemoselectivity. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like nitro groups. nih.gov

The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated by the solvent to yield the alcohol. The nitro group generally remains unaffected under these conditions. nih.gov

| Substrate | Reagent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|---|

| 3'-Nitroacetophenone | NaBH₄ | Methanol/Ethanol | Room Temperature | 1-(3-Nitrophenyl)ethanol | Ketone reduced, nitro group intact |

This table is based on the analogous reduction of 3'-nitroacetophenone, as specific data for 2-(3-nitrophenyl)propan-1-one was not available in the search results.

Catalytic hydrogenation is a powerful reduction technique, but its application in the synthesis of this compound from its ketone precursor requires careful catalyst and condition selection to achieve chemoselectivity. Traditional hydrogenation catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under standard hydrogen pressure, will typically reduce both the nitro group and the ketone.

To selectively reduce the ketone, alternative strategies can be employed. One such method involves converting the ketone to a tosylhydrazone derivative. The resulting tosylhydrazone can then be reduced with a milder reducing agent like sodium cyanoborohydride (NaCNBH₃), which is known to be highly selective for the reduction of imines and their derivatives while being unreactive towards nitro groups. nih.gov This multi-step approach allows for the targeted reduction of the carbonyl group equivalent, preserving the nitro functionality.

Another approach in catalytic hydrogenation is to modulate the catalyst and reaction conditions to favor the reduction of one functional group over the other. However, achieving selective ketone reduction in the presence of a nitro group via direct catalytic hydrogenation is often challenging and may lead to a mixture of products.

Functional Group Interconversions on the Propanol (B110389) Scaffold

An alternative synthetic strategy involves starting with a pre-formed propanol scaffold and introducing the nitro group at a later stage or modifying an existing functional group on the aromatic ring.

This approach would typically start with 2-phenylpropan-1-ol. The introduction of a nitro group onto the aromatic ring is achieved through electrophilic aromatic substitution, specifically nitration. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The 2-hydroxypropyl group is an ortho-, para-directing group due to the electron-donating nature of the alkyl chain. Therefore, nitration of 2-phenylpropan-1-ol would be expected to yield a mixture of ortho- and para-nitro isomers, with the meta-isomer, this compound, being a minor product. Achieving high regioselectivity for the meta position through direct nitration of 2-phenylpropan-1-ol is challenging and would likely require specialized nitrating agents or reaction conditions that favor meta-directing pathways, which are not commonly observed for alkyl-substituted benzenes.

The hydroxyl group of this compound can be further functionalized to create a variety of derivatives. These reactions are standard transformations of alcohols and can be applied to this specific molecule.

Esterification: The alcohol can be converted to an ester by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. For example, reaction with acetic anhydride would yield 2-(3-nitrophenyl)propyl acetate.

| Alcohol | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Acetic Anhydride | (e.g., H₂SO₄, Pyridine) | 2-(3-Nitrophenyl)propyl acetate |

Etherification: The alcohol can also be converted to an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and reacts with an alkyl halide to form the ether. For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-methoxy-2-(3-nitrophenyl)propane.

| Alcohol | Reagents | Product |

|---|---|---|

| This compound | 1. NaH 2. CH₃I | 1-methoxy-2-(3-nitrophenyl)propane |

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound is fundamentally achieved through carbon-carbon bond-forming reactions. These reactions establish the core structure of the molecule, upon which further functional group manipulations and stereochemical controls are applied.

Henry Reaction and Related Methodologies

The Henry reaction, or nitroaldol reaction, is a classic and powerful method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.org The resulting β-nitro alcohol products are highly valuable synthetic intermediates, as the nitro group can be readily transformed into other functional groups, such as amines or carbonyls, and the hydroxyl group can be further manipulated. wikipedia.org

While a direct synthesis of this compound via a standard Henry reaction is not the most straightforward pathway, the principles of the reaction are central to creating the necessary C-C bonds found in its structural analogues. The reaction typically proceeds via the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. A variety of catalysts, from simple bases to complex metal-ligand systems, can be employed to facilitate this transformation. niscpr.res.in

The versatility of the Henry reaction is demonstrated in its ability to be rendered stereoselective, which is crucial for the synthesis of complex molecules with defined stereochemistry.

Coupling Reactions (e.g., Ullmann-type coupling)

The Ullmann reaction and its variants are transition metal-catalyzed cross-coupling reactions. The classic Ullmann coupling involves the copper-mediated homocoupling of two aryl halides to form a symmetrical biaryl compound. byjus.comwikipedia.org This process typically requires high temperatures and stoichiometric amounts of copper. organic-chemistry.org

"Ullmann-type" reactions, or Ullmann condensations, are more versatile and involve the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, to form C-O, C-N, or C-S bonds, respectively. organic-chemistry.orgunito.it The mechanism generally involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile and reductive elimination to yield the product. byjus.com

For the synthesis of the specific aliphatic backbone of this compound, neither the classic Ullmann biaryl synthesis nor the typical Ullmann-type heteroatom coupling reactions represent a conventional or direct methodology. These reactions are primarily designed for the formation of aryl-aryl or aryl-heteroatom bonds and are not suited for constructing the propanol side chain attached to the nitrophenyl ring. Therefore, other carbon-carbon bond-forming strategies, such as the Henry reaction, are more relevant for the synthesis of this target molecule.

Stereoselective Synthesis and Chiral Resolution Techniques

Creating this compound with a specific three-dimensional arrangement is critical, as different stereoisomers can have distinct biological or chemical properties. This is achieved through asymmetric synthesis, which creates a desired stereoisomer selectively, or through chiral resolution, which separates a mixture of stereoisomers.

Asymmetric Synthetic Routes to Enantiomers

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor. uwindsor.ca This is often accomplished using chiral catalysts or auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer over the other. uvic.ca

In the context of synthesizing chiral alcohols like this compound, the asymmetric Henry reaction is a highly relevant and powerful tool. buchler-gmbh.com By employing a chiral catalyst, the addition of the nitroalkane to the aldehyde can proceed with high enantioselectivity. Copper complexes featuring chiral ligands are particularly effective. For instance, complexes of copper(I) with chiral tetrahydrosalen ligands have been shown to catalyze the asymmetric Henry reaction between aldehydes and nitroalkanes, producing β-nitro alcohols in high yields and with excellent enantiomeric excess (ee). organic-chemistry.org Similarly, chiral N,N'-dioxide/Cu(I) complexes have been developed for the catalytic asymmetric Henry reaction, yielding products with high ee values. acs.org

Below is a table summarizing the performance of various catalytic systems in asymmetric Henry reactions for substrates analogous to those required for this compound synthesis.

| Catalyst/Ligand | Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cu(I)/Chiral Tetrahydrosalen | Benzaldehyde | Nitromethane | 95 | 94 | organic-chemistry.org |

| N,N'-Dioxide/Cu(I) | 4-Chlorobenzaldehyde | Nitroethane | 99 | 97 | acs.org |

| Bis(sulfonamide)-Diamine/Cu(I) | Benzaldehyde | Nitropropane | 94 | 97 | organic-chemistry.org |

| Chiral Diamine-Cu(OAc)₂ | 2-Naphthaldehyde | Nitromethane | 99 | 95 | niscpr.res.in |

Diastereoselective Control in Synthesis

When a reaction creates two or more stereocenters, as in the Henry reaction between a substituted aldehyde and a substituted nitroalkane, multiple diastereomers can be formed. Diastereoselective synthesis aims to control the reaction to favor the formation of one specific diastereomer (e.g., syn or anti). du.ac.in

The diastereoselectivity of the Henry reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. For example, certain copper(I) catalysts complexed with specific chiral ligands have been shown to strongly favor the formation of syn products in the reaction between aldehydes and nitropropane. rsc.org Bifunctional organocatalysts, such as guanidine-thiourea derivatives, can also provide high levels of diastereocontrol, often with a preference for the syn diastereomer. rsc.org The stereochemical outcome is dictated by the geometry of the transition state, where the catalyst organizes the two reactants in a specific orientation to minimize steric hindrance and maximize favorable electronic interactions. organic-chemistry.org

The following table presents data on diastereoselective Henry reactions, illustrating the level of control achievable with different catalysts for related substrates.

| Catalyst/Ligand | Aldehyde | Nitroalkane | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|---|---|---|

| N,N'-Dioxide/Cu(I) | 4-Chlorobenzaldehyde | Nitroethane | 99 | 16.7:1 | acs.org |

| Guanidine-Thiourea C8 | Benzaldehyde | Nitroethane | 75 | 1:19 | rsc.org |

| Cu(I)/L5 Ligand | Benzaldehyde | Nitropropane | 85 | 1:19 (syn favored) | rsc.org |

Chiral Derivatization for Enantiomeric Separation

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution can be employed to separate a racemic mixture. tcichemicals.com One common indirect method is chiral derivatization. wikipedia.org In this technique, the mixture of enantiomers (e.g., racemic this compound) is reacted with a single enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers.

Since diastereomers have different physical properties, they can be separated using standard laboratory techniques such as flash chromatography or crystallization. wikipedia.org After separation, the chiral auxiliary is chemically cleaved from each separated diastereomer, yielding the two pure enantiomers of the original compound. For chiral alcohols, common CDAs include enantiomerically pure acids like α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), which form diastereomeric esters. The successful separation relies on the significant difference in physical properties between the newly formed diastereomers. wikipedia.org This method is a powerful tool for obtaining enantiomerically pure compounds for further study. tcichemicals.com

Emerging Synthetic Approaches and Green Chemistry Principles

The synthesis of this compound, a valuable chemical intermediate, is increasingly being approached through modern methodologies that prioritize environmental sustainability, efficiency, and safety. These emerging techniques are grounded in the twelve principles of green chemistry, which advocate for waste prevention, high atom economy, the use of less hazardous substances, energy efficiency, and the application of catalysis. organic-chemistry.orgsigmaaldrich.compurkh.comrroij.com The primary route to this alcohol involves the reduction of its corresponding ketone, 1-(3-nitrophenyl)propan-1-one, also known as 3'-nitropropiophenone. nih.govsigmaaldrich.comgauthmath.combrainly.com Consequently, green and emerging strategies are largely focused on the catalytic reduction of this precursor.

Catalytic Transfer Hydrogenation (CTH): A significant advancement in reduction reactions is the use of Catalytic Transfer Hydrogenation (CTH). This method offers a safer and more practical alternative to traditional hydrogenation that often requires high-pressure hydrogen gas. In CTH, hydrogen is transferred from a donor molecule, such as propan-2-ol or formic acid, to the substrate. tandfonline.comtandfonline.comnih.gov Research has shown that mixed metal oxides, for instance, ZrO2–NiO, can effectively catalyze the reduction of both nitro groups and ketones using propan-2-ol as the hydrogen donor in the presence of a base like KOH. tandfonline.comtandfonline.com This approach is beneficial as it operates under milder conditions and the catalysts are often reusable, aligning with green chemistry principles of waste reduction and catalysis. tandfonline.com Similarly, mesoporous N-stabilized cobalt-zinc (B8468989) catalysts have demonstrated high efficiency in the transfer hydrogenation of nitro compounds using formic acid as a hydrogen donor. nih.gov

Asymmetric and Biocatalytic Reductions: The production of enantiomerically pure alcohols is critical in the pharmaceutical industry. Emerging asymmetric synthesis methods provide a direct route to specific stereoisomers of this compound. Rhodium-catalyzed asymmetric transfer hydrogenation has been successfully applied to α-nitro ketones, achieving excellent enantioselectivities. acs.org

Biocatalysis represents a frontier in green synthesis, utilizing enzymes or whole organisms to perform chemical transformations with high specificity and under mild conditions. nih.gov For the synthesis of this compound, alcohol dehydrogenases (ADHs) could be employed for the asymmetric reduction of 3'-nitropropiophenone. The high selectivity of enzymes can eliminate the need for protecting groups and complex purification steps, significantly simplifying the synthetic process. nih.gov

The following table summarizes the application of these green principles to the synthesis of this compound.

| Green Chemistry Principle | Emerging Methodology | Potential Advantages |

| Catalysis | Catalytic Transfer Hydrogenation (CTH) with mixed metal oxides or N-stabilized bimetallic catalysts. tandfonline.comtandfonline.comnih.gov | Avoids high-pressure H2 gas, uses reusable catalysts, operates under milder conditions. |

| Designing Safer Chemicals | Asymmetric biocatalysis using alcohol dehydrogenases (ADHs). nih.gov | Produces enantiomerically pure products with high selectivity, reducing the need for chiral separation. |

| Design for Energy Efficiency | Microwave-assisted synthesis. anton-paar.comnih.gov | Drastically reduces reaction times, increases yields, and lowers energy consumption. |

| Safer Solvents & Auxiliaries | Use of greener hydrogen donors (e.g., propan-2-ol, formic acid) in CTH; solvent-free reactions. tandfonline.comnih.govcem.com | Eliminates hazardous solvents and reduces waste streams. |

Mechanistic Investigations and Reactivity Studies of 2 3 Nitrophenyl Propan 1 Ol

Comprehensive Analysis of Reaction Pathways

The reactivity of 2-(3-Nitrophenyl)propan-1-ol is dictated by its two primary functional groups: the primary alcohol (-CH₂OH) and the nitro group (-NO₂) on the phenyl ring. These groups allow for a variety of chemical transformations.

Oxidation Reactions and Product Formation

The primary alcohol group of this compound is susceptible to oxidation. The reaction can be controlled to yield different products depending on the oxidizing agent and reaction conditions. nagwa.comyoutube.com

Formation of Aldehyde: Using a mild oxidizing agent and distilling the product as it forms can yield the corresponding aldehyde, 2-(3-nitrophenyl)propanal. This is because aldehydes themselves are easily oxidized further. nagwa.comyoutube.com

Formation of Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), or allowing the reaction with a milder agent to proceed without immediate removal of the product, will typically result in the formation of the carboxylic acid, 2-(3-nitrophenyl)propanoic acid. nagwa.com

The table below summarizes the expected products from the oxidation of this compound.

| Starting Material | Oxidizing Agent/Conditions | Major Product | Product Type |

| This compound | Mild (e.g., PCC), with distillation | 2-(3-Nitrophenyl)propanal | Aldehyde |

| This compound | Strong (e.g., KMnO₄, CrO₃), reflux | 2-(3-Nitrophenyl)propanoic acid | Carboxylic Acid |

Reduction Reactions and Amino Group Formation

The nitro group (-NO₂) on the aromatic ring is readily reduced to a primary amino group (-NH₂). This transformation is a common and crucial step in the synthesis of various derivatives. A primary method for this reduction is catalytic hydrogenation. epo.org

In this process, this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. allindianpatents.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol under pressure. epo.orgallindianpatents.com This method selectively reduces the nitro group without affecting the primary alcohol. The resulting product is 2-(3-aminophenyl)propan-1-ol. researchgate.net Alternative reducing agents like tin(II) chloride (SnCl₂)/HCl or iron (Fe)/HCl can also be employed. allindianpatents.com

| Starting Material | Reagents | Product | Functional Group Transformation |

| This compound | H₂, Pd/C | 2-(3-Aminophenyl)propan-1-ol | -NO₂ → -NH₂ |

| This compound | Fe/HCl | 2-(3-Aminophenyl)propan-1-ol | -NO₂ → -NH₂ |

Nucleophilic Substitution Reactions and Functional Group Transformations

The hydroxyl (-OH) group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. Because the hydroxyl group is a poor leaving group, it must first be converted into a better one.

One common strategy involves converting the alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl). The resulting tosylate group is an excellent leaving group, analogous to a halide. libretexts.orglibretexts.org This allows for subsequent reaction with various nucleophiles to introduce different functionalities. For instance, reacting the tosylate derivative with a halide salt (e.g., NaCl, NaBr) would yield the corresponding 1-halo-2-(3-nitrophenyl)propane. This type of substitution on a primary carbon typically proceeds with an inversion of configuration if the carbon is a stereocenter. libretexts.orglibretexts.org

Another method involves using reagents like thionyl chloride (SOCl₂) to convert the alcohol directly into a chloride, forming 1-chloro-2-(3-nitrophenyl)propane.

Intramolecular Rearrangements and Cyclization Processes

While specific intramolecular rearrangements of this compound are not widely documented, its structure lends itself to potential cyclization reactions under certain conditions, particularly after modification of its functional groups. For example, reduction of the nitro group to an amine yields 2-(3-aminophenyl)propan-1-ol, which contains both a nucleophilic amine and a hydroxyl group. This bifunctional molecule could potentially undergo intramolecular cyclization to form heterocyclic structures.

Furthermore, related vinylphenyl propanal structures have been shown to undergo intramolecular Prins/Friedel-Crafts cascade reactions to form tetralin derivatives. beilstein-archives.org This suggests that derivatives of this compound could be precursors for complex polycyclic systems. Oxidative generation of radical cation intermediates from similar structures can also trigger cyclizations with various electron-rich groups. nih.gov

Photochemical Reactivity and Degradation Pathways

Nitrobenzyl compounds are a well-known class of photolabile molecules, often referred to as "caged" compounds. nih.gov Light can be used as a "traceless reagent" to induce cleavage and release a protected molecule, making these compounds highly valuable in chemistry and biology. wikipedia.orgnih.gov

Photolabile Protecting Group Applications

Derivatives of 2-(nitrophenyl)propanol, particularly the ortho-nitro isomer, form the basis of the widely used [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) photolabile protecting group (PPG). researchgate.net Upon irradiation with UV light (typically around 365 nm), these compounds undergo an intramolecular redox reaction. wikipedia.orgresearchgate.net The reaction is believed to proceed via a Norrish Type II mechanism, where the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then rearranges, ultimately cleaving the bond to the protected functional group and releasing it. The byproducts are typically inactive, which is advantageous. researchgate.net

While the ortho-nitro isomer is most common for these applications, the underlying photochemical principle relies on the nitrobenzyl moiety. The this compound scaffold shares this key structural feature, suggesting its potential for similar applications in developing new photolabile protecting groups, possibly with different absorption or cleavage properties. These PPGs are used to protect a wide variety of functional groups, including hydroxyls in nucleosides for the photolithographic formation of biochips. researchgate.netresearchgate.net

Mechanistic Aspects of Photoinduced Transformations

While direct photochemical studies on this compound are scarce, the behavior of ortho-nitrobenzyl compounds under irradiation offers a well-established precedent. The photochemistry of nitrobenzyl derivatives is characterized by an intramolecular hydrogen atom transfer. Upon absorption of light, the nitro group is excited, enabling it to abstract a hydrogen atom from the benzylic position.

In the case of this compound, a similar photoinduced process can be hypothesized. The excited nitro group would abstract the hydrogen atom from the carbon bearing the hydroxyl group (the C1 position of the propanol (B110389) chain). This intramolecular hydrogen atom transfer would lead to the formation of an aci-nitro intermediate. This intermediate is typically transient and can undergo further reactions.

One common pathway for aci-nitro intermediates derived from nitrobenzyl alcohols is rearrangement and cleavage, which can lead to the formation of a nitroso-aldehyde or nitroso-ketone and the release of the alcohol moiety. For this compound, this would theoretically result in the formation of 3-nitrosoacetophenone and formaldehyde. The efficiency and pathway of such photoinduced transformations are known to be influenced by the solvent and the specific substitution pattern on the aromatic ring.

Catalytic Transformations Involving this compound Derivatives

Specific catalytic transformations involving derivatives of this compound have not been widely reported. However, the functional groups present—a secondary alcohol and a nitroaromatic system—suggest several potential catalytic pathways.

Oxidation of the Alcohol: The secondary alcohol group is a prime site for catalytic oxidation to the corresponding ketone, 2-(3-nitrophenyl)propan-2-one. A variety of catalytic systems are effective for this transformation, including those based on transition metals like palladium, ruthenium, and copper. The choice of catalyst and oxidant can influence the selectivity and efficiency of the reaction. For instance, aerobic oxidation using a palladium catalyst is a common green chemistry approach.

Reduction of the Nitro Group: The nitro group can be catalytically reduced to an amine, which would yield 2-(3-aminophenyl)propan-1-ol. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a route to anilines which are versatile building blocks.

The presence of both a hydroxyl and a nitro group on the same molecule allows for the possibility of chemoselective catalysis, where one group is transformed while the other remains intact. The specific reaction conditions, including the choice of catalyst, solvent, and temperature, would be crucial in dictating the outcome of such catalytic transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Analysis

A hypothetical ¹H NMR spectrum of 2-(3-Nitrophenyl)propan-1-ol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the nitrophenyl ring would typically appear in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the propanol (B110389) chain, including the methyl group (CH₃), the methine proton (CH), and the methylene protons (CH₂OH), would resonate in the upfield region. The hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent. Without experimental data, a precise data table of chemical shifts and coupling constants cannot be constructed.

Carbon (¹³C) NMR Analysis

Similarly, a ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atoms of the aromatic ring would show signals in the 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The carbons of the propanol side chain would appear at higher field strengths. A data table detailing the specific chemical shifts for each of the nine carbon atoms in this compound cannot be generated without access to experimental spectral data.

Advanced NMR Techniques for Structural Confirmation

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignment of this compound. COSY spectra would establish the connectivity between adjacent protons, while HSQC and HMBC would reveal correlations between protons and the carbon atoms they are attached to or are near in the structure. However, in the absence of primary spectral data, a discussion of the application of these techniques to this specific compound remains theoretical.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound (C₉H₁₁NO₃), allowing for the confirmation of its elemental formula. This technique provides a highly accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass. Specific high-resolution mass-to-charge ratio (m/z) data for this compound is not available in the surveyed literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a complex mixture and then identifies them based on their mass spectrum. For a pure sample of this compound, GC-MS would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum showing its molecular ion peak and fragmentation pattern. This fragmentation pattern would offer further clues to the molecule's structure. Without experimental results, a detailed analysis of the GC-MS data cannot be provided.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Derivatization Studies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly useful for the identification and quantification of compounds in complex mixtures. In the context of this compound, LC-MS/MS can be employed to determine its molecular weight and to elucidate its structure through fragmentation analysis.

Derivatization is often employed in LC-MS/MS studies to enhance the chromatographic properties or to improve the ionization efficiency of an analyte. For an alcohol like this compound, derivatization of the hydroxyl group can lead to a more stable and readily ionizable product. Common derivatizing agents for alcohols include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., acetic anhydride).

Upon introduction into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, the derivatized molecule will be ionized. In the first stage of MS analysis (MS1), the mass-to-charge ratio (m/z) of the molecular ion or a protonated/adducted molecule is determined. For this compound (molar mass: 181.19 g/mol ), a protonated molecule [M+H]⁺ would be expected at m/z 182.19.

In the tandem mass spectrometry (MS/MS) stage, the selected molecular ion is subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve the loss of water from the propanol side chain, cleavage of the C-C bond between the phenyl ring and the propanol moiety, and fragmentation of the nitro group.

| Expected Ion | m/z (Calculated) | Potential Origin of Fragment |

|---|---|---|

| [M+H]⁺ | 182.19 | Protonated molecule |

| [M+H-H₂O]⁺ | 164.18 | Loss of water from the alcohol |

| [M+H-CH₂OH]⁺ | 151.17 | Cleavage of the terminal hydroxymethyl group |

| [C₇H₇NO₂]⁺ | 137.05 | Fragment containing the nitrophenyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are dependent on the bond strengths and the masses of the constituent atoms, making these techniques excellent for identifying functional groups.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by a molecule is measured as a function of wavelength. For this compound, the IR spectrum would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear in the 2850-3100 cm⁻¹ region. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, typically observed around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-O stretching of the primary alcohol would be found in the 1000-1050 cm⁻¹ range. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group would be a prominent feature in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, would also be strong.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak | Alcohol |

| Aromatic C-H stretch | 3000-3100 | Strong | Phenyl Ring |

| Aliphatic C-H stretch | 2850-3000 | Strong | Propanol Chain |

| NO₂ asymmetric stretch | 1530-1550 | Moderate | Nitro Group |

| NO₂ symmetric stretch | 1340-1360 | Strong | Nitro Group |

| Aromatic C=C stretch | 1400-1600 | Strong | Phenyl Ring |

| C-O stretch | 1000-1050 | Weak | Primary Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenyl chromophore. The nitro group, being an electron-withdrawing group, influences the electronic transitions of the benzene (B151609) ring. Typically, substituted benzenes exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm), which arise from π → π* transitions. The presence of the nitro group can cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity. A weaker n → π* transition associated with the non-bonding electrons of the nitro group may also be observed at longer wavelengths.

| Electronic Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* (E2-band) | ~210-240 | Nitrophenyl |

| π → π* (B-band) | ~260-290 | Nitrophenyl |

| n → π* | ~300-340 (weak) | Nitro Group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a crystal structure would reveal the conformation of the propanol side chain relative to the phenyl ring. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially the nitro group, which govern the packing of the molecules in the crystal lattice.

| Structural Parameter | Expected Information from X-ray Crystallography |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, N-O) |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, C-O-H) |

| Torsional Angles | Dihedral angles defining the conformation of the molecule |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used quantum chemical methods for studying the ground and excited state properties of molecules, respectively. nih.govqu.edu.qanih.gov These methods offer a good balance between accuracy and computational cost, making them suitable for the analysis of medium-sized organic molecules like 2-(3-Nitrophenyl)propan-1-ol. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-31+G(d), to describe the electronic structure of the molecule. qu.edu.qa

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For this compound, several conformations are possible due to the rotational freedom around the C-C and C-O single bonds. Conformational analysis involves exploring these different spatial arrangements to identify the most stable conformers.

The presence of the hydroxyl (-OH) and nitro (-NO2) groups can lead to the formation of intramolecular hydrogen bonds, which can significantly influence the conformational preferences. For instance, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and an oxygen atom of the nitro group, or between the hydroxyl group and the π-electron system of the benzene (B151609) ring. The stability of different conformers is determined by a combination of steric effects and intramolecular interactions. In related molecules like cis-cyclohexane-1,3-diol, the presence and strength of intramolecular hydrogen bonding are highly dependent on the solvent environment. semanticscholar.org

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that primarily participate in chemical reactions. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. wikipedia.orgresearchgate.net

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which is typically localized on the nitrophenyl moiety. The HOMO, on the other hand, would likely have significant contributions from the phenyl ring and the oxygen atom of the hydroxyl group. The HOMO-LUMO gap for nitroaromatic compounds can vary, but it generally indicates their potential as electron acceptors. researchgate.net

| Parameter | Typical Value for Nitroaromatic Compounds (eV) |

|---|---|

| HOMO Energy | -6.0 to -8.0 |

| LUMO Energy | -2.0 to -4.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |

Note: The values in this table are representative for nitroaromatic compounds and the actual values for this compound would require specific calculations.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with delocalized π-electrons, such as the phenyl ring in this compound, generally exhibit higher polarizability. The nitro group can further influence the polarizability of the molecule.

Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure.

For this compound, characteristic vibrational frequencies are expected for the functional groups present. The stretching vibrations of the nitro group are particularly strong and appear in specific regions of the IR spectrum. The asymmetric and symmetric stretching modes of the NO2 group in substituted nitrobenzenes are typically observed around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The O-H stretching vibration of the hydroxyl group is also a prominent feature, usually appearing as a broad band in the region of 3200-3600 cm⁻¹. The exact position of the O-H band can provide information about hydrogen bonding.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -NO₂ | Asymmetric Stretch | 1500 - 1570 |

| -NO₂ | Symmetric Stretch | 1300 - 1370 |

| -OH | O-H Stretch | 3200 - 3600 |

| C-NO₂ | C-N Stretch | ~1100 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Mechanistic Simulation and Transition State Analysis

Computational methods can be employed to simulate chemical reactions and elucidate their mechanisms. This involves identifying the transition states, which are the highest energy points along the reaction pathway, and calculating the activation energies. For reactions involving this compound, such as its oxidation to the corresponding ketone or its participation in esterification reactions, mechanistic simulations can provide valuable insights.

For instance, in the enzymatic hydrolysis of nitrophenyl esters, computational modeling can help to understand the formation of tetrahedral intermediates and the role of active site residues. diva-portal.org Similarly, in the oxidation of secondary alcohols catalyzed by metal complexes, DFT calculations can be used to explore different reaction pathways, such as those involving β-hydride elimination, and to predict the enantioselectivity of the reaction. caltech.edu

Applications and Functional Derivatives in Advanced Chemical Research

Role as a Key Intermediate in Organic Synthesis

As a key intermediate, 2-(3-Nitrophenyl)propan-1-ol provides a foundational scaffold that can be chemically modified in a variety of ways. The presence of both a reactive alcohol and a reducible nitro group on a stable phenylpropane framework makes it a strategic component in multistep synthetic pathways.

The utility of this compound in the synthesis of more complex molecules lies in the reactivity of its functional groups. The secondary alcohol can be oxidized to form a ketone, 2-(3-nitrophenyl)propan-2-one, or it can be converted into a good leaving group (such as a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Simultaneously, the nitro group is a precursor to an amine. Its reduction to 2-(3-aminophenyl)propan-1-ol opens up a vast array of chemical possibilities, including the formation of amides, sulfonamides, and diazonium salts, which are themselves pivotal intermediates for introducing other functionalities onto the aromatic ring. This dual reactivity allows for sequential and controlled modifications, which is a critical aspect of synthesizing intricate molecular architectures. libretexts.orgadvancionsciences.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group | Potential Use |

| Hydroxyl (-OH) | PCC or other mild oxidant | Ketone (C=O) | Intermediate for further C-C bond formation |

| Hydroxyl (-OH) | TsCl, pyridine | Tosylate (-OTs) | Substrate for SN2 reactions |

| Nitro (-NO2) | H2, Pd/C or Sn/HCl | Amine (-NH2) | Precursor for amides, diazonium salts |

| Aromatic Ring | Br2, FeBr3 | Bromo-nitrophenyl derivative | Intermediate for cross-coupling reactions |

In the context of fine chemicals and agrochemicals, this compound serves as a valuable building block. biosynth.comfrontierspecialtychemicals.comlifechemicals.com The term "building block" refers to a molecule that forms a significant part of the final target structure. The nitrophenyl moiety is a known component in certain classes of herbicides and pesticides. The propanol (B110389) side chain provides a convenient point for modification, allowing chemists to fine-tune the molecule's physical and biological properties, such as solubility, stability, and target specificity. By modifying the side chain, researchers can systematically alter the compound's interaction with biological systems to optimize its efficacy as an agrochemical agent.

Contributions to Pharmaceutical and Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry, where it can function as a precursor for drug candidates and specialized therapeutic agents.

The development of new active pharmaceutical ingredients (APIs) often relies on versatile precursors that can be elaborated into a diverse range of potential drug molecules. pharmtech.compharmtech.comnih.gov this compound fits this role well. The reduction of its nitro group to an amine yields 2-(3-aminophenyl)propan-1-ol, a key intermediate for creating libraries of compounds for drug discovery screening. This amino alcohol can be reacted with various carboxylic acids or sulfonyl chlorides to produce large sets of amide and sulfonamide derivatives, which are common structural features in many established drugs. The ability to easily generate molecular diversity from a single precursor is a cornerstone of modern API synthesis. unodc.org

Table 2: Role as a Precursor in Pharmaceutical Scaffolds

| Precursor | Reaction | Resulting Scaffold | Therapeutic Relevance |

| 2-(3-Aminophenyl)propan-1-ol | Acylation with R-COCl | Amide | Found in analgesics, anti-arrhythmics, etc. |

| 2-(3-Aminophenyl)propan-1-ol | Sulfonylation with R-SO2Cl | Sulfonamide | Found in diuretics, antibiotics, etc. |

| 2-(3-Aminophenyl)propan-1-ol | Reaction with isocyanate | Urea | Found in kinase inhibitors, antiviral agents |

The nitroaromatic group is a well-established bioreductive moiety, making this compound an excellent candidate for designing hypoxia-activated prodrugs. researchgate.net Prodrugs are inactive molecules that are converted into active drugs within the body. nih.gov Hypoxia-activated prodrugs are specifically designed to be activated in low-oxygen environments, a characteristic feature of solid tumors. nih.govspringernature.com

In this strategy, the nitro group is reduced by cellular enzymes (nitroreductases) that are overexpressed in hypoxic conditions. This reduction triggers a cascade that leads to the release of a cytotoxic agent. The hydroxyl group of this compound can serve as the attachment point for an active drug. Upon bioreduction of the nitro "trigger," the linkage is cleaved, releasing the drug selectively at the tumor site, which can minimize side effects on healthy, oxygenated tissues. uni-halle.de

Advanced Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it suitable for a specific analytical method, often by enhancing its detectability. mdpi.comresearchgate.net this compound has the potential to be developed into an advanced derivatization reagent.

The nitrophenyl group is a strong chromophore, meaning it absorbs ultraviolet-visible (UV-Vis) light. Many biologically important molecules, such as fatty acids or certain amino acids, lack a chromophore and are therefore difficult to detect with UV-Vis-based techniques like High-Performance Liquid Chromatography (HPLC). The hydroxyl group on this compound can be activated and used to covalently bond the molecule to such analytes. The resulting derivative incorporates the nitrophenyl chromophore, allowing for sensitive detection and quantification. Furthermore, the nitrophenyl group can also serve as a useful tag in mass spectrometry, providing a predictable fragmentation pattern that aids in the identification and analysis of the derivatized analyte. nih.govsigmaaldrich.com

Table 3: Applications in Analytical Derivatization

| Property of Reagent | Analytical Technique | Purpose |

| Nitrophenyl Chromophore | HPLC-UV/Vis | Enables detection of non-UV-absorbing analytes. |

| Nitrophenyl Moiety | LC-MS/MS | Provides a characteristic fragment ion for selective detection. |

| Hydroxyl Group | Chemical Coupling | Provides a reactive site to attach the reagent to the target analyte. |

Chromophore Derivatization for Spectroscopic Detection

The inherent spectroscopic properties of the nitroaromatic system in this compound make it a valuable moiety in the design of chromophoric derivatives for spectroscopic detection. The nitro group, being a strong electron-withdrawing group, participates in intramolecular charge transfer (ICT) interactions within the benzene (B151609) ring, leading to significant absorption in the UV-visible region. This characteristic is fundamental to its application in colorimetric assays and as a labeling agent for molecules that lack a strong chromophore.

Derivatization of analytes with reagents containing the 3-nitrophenyl group can induce a substantial bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, allowing for sensitive detection and quantification. For instance, the reaction of this compound with a target molecule can introduce the nitrophenyl chromophore, enabling its detection by UV-visible spectrophotometry. The intensity of the resulting color is proportional to the concentration of the analyte, forming the basis of quantitative analysis.

Research in this area focuses on synthesizing derivatives of this compound that can selectively react with specific functional groups on target molecules, thereby enhancing the selectivity of the spectroscopic detection method. The choice of solvent can also influence the spectroscopic properties of these derivatives due to solvatochromic effects, which can be exploited to optimize the sensitivity of the analytical method.

| Property | Description |

| Chromophoric Group | 3-Nitrophenyl |

| Spectroscopic Technique | UV-visible Spectrophotometry |

| Principle of Detection | Intramolecular Charge Transfer (ICT) |

| Application | Colorimetric assays, Analyte labeling |

Enhancing Sensitivity and Separation in Chromatographic Methods

In the realm of analytical chemistry, particularly in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a key strategy to improve the sensitivity and separation of analytes. This compound and its derivatives can be employed as derivatizing agents for compounds that have poor detector response or are difficult to separate in their native form.

The introduction of the polar nitrophenyl group can significantly alter the chromatographic behavior of an analyte. In reversed-phase HPLC, this can lead to increased retention and improved resolution from interfering components in the sample matrix. Furthermore, the strong UV absorbance of the nitrophenyl group enhances the detectability of the derivatized analyte, allowing for trace-level quantification.

For chiral separations, derivatives of this compound can be used to form diastereomers with enantiomeric analytes. These diastereomers have different physical properties and can be separated on achiral stationary phases. The choice of the chiral derivatizing agent is crucial for achieving optimal separation, and the specific stereochemistry of this compound can be exploited for this purpose. Research has demonstrated successful chiral resolution of similar compounds like 3-nitroatenolol and nitropropranolol using chiral HPLC methods. nih.govnih.gov

| Chromatographic Technique | Application of this compound Derivatives | Benefit |

| HPLC | Derivatization of analytes with poor UV absorbance | Enhanced sensitivity and detection |

| GC | Conversion of non-volatile analytes to more volatile derivatives | Improved peak shape and resolution |

| Chiral Chromatography | Formation of diastereomers with enantiomeric analytes | Enantioselective separation on achiral columns |

Exploration in Materials Science and Functional Materials

Precursors for Polymer Synthesis

The functional groups present in this compound, namely the hydroxyl (-OH) and the nitro (-NO2) groups, make it a versatile precursor for the synthesis of novel polymers with tailored properties. The hydroxyl group can participate in various polymerization reactions, such as esterification and etherification, to form the polymer backbone. The nitro group, on the other hand, can be retained as a pendant group to impart specific functionalities to the resulting polymer or can be chemically modified post-polymerization.

Polymers incorporating the nitrophenyl moiety are of interest for various applications due to the electronic and optical properties conferred by the nitro group. For instance, these polymers can exhibit enhanced thermal stability and specific solubility characteristics. Furthermore, the nitro group can be reduced to an amino group, providing a route to functional polymers that can be further modified, for example, by cross-linking or by grafting other polymer chains. The use of similar ortho-nitrobenzyl alcohol derivatives in the synthesis of photodegradable polymers highlights the potential of nitrophenyl compounds in creating photoresponsive materials. semanticscholar.orgbohrium.comresearchgate.net

| Polymerization Reaction | Role of this compound | Potential Polymer Properties |

| Polyesterification | Diol monomer | Enhanced thermal stability, specific solubility |

| Polyetherification | Monomer with hydroxyl functionality | Functional materials with tunable properties |

| Post-polymerization modification | Pendant nitro group for chemical transformation | Cross-linked networks, graft copolymers |

Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit large second-order NLO responses. The 3-nitrophenyl group in this compound acts as an electron acceptor, and when combined with an appropriate electron-donating group through a conjugated π-system, it can give rise to molecules with significant NLO properties.

The efficiency of second-harmonic generation (SHG), a key NLO phenomenon, is highly dependent on the molecular hyperpolarizability (β) of the material. nih.govwikipedia.orgresearchgate.netyoutube.comresearchgate.net Theoretical and experimental studies on similar nitro-substituted aromatic compounds, such as meta-nitroaniline, have shown that the meta-substitution pattern can lead to favorable NLO properties. nih.gov By designing and synthesizing chromophores based on the this compound scaffold, it is possible to create materials with tailored NLO responses for specific applications. The presence of the nitro group is known to enhance the second-order hyperpolarizability of organic molecules. nih.gov

| NLO Property | Influencing Factor in this compound based molecules | Potential Application |

| Second-Harmonic Generation (SHG) | Molecular hyperpolarizability (β) enhanced by the nitro group | Frequency doubling in lasers |

| Third-Harmonic Generation (THG) | Third-order nonlinear susceptibility (χ(3)) | Optical switching and data storage |

| Electro-optic Effect | Change in refractive index under an electric field | Optical modulators |

Applications in Biochemical and Biological Studies

Enzyme-Catalyzed Reaction Investigations

Enzymes are highly selective catalysts that are increasingly used in organic synthesis for their ability to perform reactions with high enantioselectivity and regioselectivity under mild conditions. youtube.com Investigations into enzyme-catalyzed reactions involving this compound and related compounds are valuable for several reasons. Firstly, the chiral center in this compound makes it a suitable substrate for enzymatic kinetic resolution, a process where one enantiomer is selectively transformed, allowing for the separation of both enantiomers. nih.govjocpr.comnih.gov

Lipases are a class of enzymes commonly employed for the kinetic resolution of alcohols through enantioselective acylation or deacylation. The efficiency and enantioselectivity of these reactions can be influenced by the structure of the substrate, the choice of enzyme, and the reaction conditions. Studies on the enzymatic resolution of similar phenylpropanol derivatives provide a basis for investigating the behavior of this compound in such biocatalytic systems. nih.govresearchgate.net

Furthermore, the nitro group can influence the interaction of the substrate with the enzyme's active site and can also serve as a reporter group to monitor the progress of the reaction spectrophotometrically. For example, the hydrolysis of p-nitrophenyl esters is a common assay for lipase activity, where the release of the colored p-nitrophenolate is measured over time. researchgate.net Similarly, reactions involving this compound could be monitored by observing changes in the UV-visible spectrum. The biocatalytic reduction of the nitro group itself is another area of interest, offering a green chemistry approach to the synthesis of amino compounds. mdpi.comchemrxiv.org

| Enzyme Class | Reaction Type | Research Focus |

| Lipases | Kinetic Resolution (Acylation/Deacylation) | Enantioselective synthesis of chiral alcohols |

| Dehydrogenases | Oxidation/Reduction | Stereoselective synthesis of ketones and alcohols |

| Nitroreductases | Reduction of nitro group | Green synthesis of aromatic amines |

Probes and Reagents in Biochemical Assays

The utility of "this compound" and its derivatives in biochemical assays is primarily associated with the functionalities imparted by the nitrophenyl group. This aromatic nitro compound can be adapted for use in various analytical and preparatory techniques within chemical biology and biochemistry. The applications generally fall into categories such as chromogenic substrates, photosensitive "caged" compounds, and components of fluorescent probes, where the nitro group plays a crucial role in the molecule's mechanism of action.

Aromatic nitro compounds are recognized for their diverse biological activities, which are often attributed to the electron-withdrawing nature of the nitro group. nih.gov This property can influence the molecule's polarity and its ability to interact with biological macromolecules like enzymes, potentially leading to their inhibition. nih.gov The nitro group can also undergo redox reactions within a cellular environment. nih.gov

While specific research on "this compound" as a biochemical probe is not extensively documented, its structural motifs are present in a variety of well-established biochemical reagents. The principles underlying the application of these related compounds can be extrapolated to understand the potential roles of "this compound" in biochemical assays.

Chromogenic and Fluorogenic Substrates

Nitrophenyl-containing molecules are frequently employed as chromogenic substrates in enzyme assays. For instance, p-nitrophenyl esters are used to measure the activity of thiolase enzymes. nih.gov The enzymatic cleavage of the ester bond releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically to determine the rate of the enzymatic reaction. nih.gov Similarly, p-nitrophenyl-alpha-D-glucopyranoside is a common substrate for glucosidase inhibition assays, where a decrease in the release of p-nitrophenol indicates the inhibitory potential of a test compound.

In a similar vein, "this compound" could be chemically modified, for example, by esterification of the hydroxyl group with a specific enzyme substrate. The resulting ester could then serve as a custom chromogenic probe for the respective enzyme.

Furthermore, the nitro group is a known fluorescence quencher. researchgate.netnih.gov This property is exploited in the design of "switch-on" fluorescent probes. In such probes, a fluorophore is rendered non-fluorescent by the proximity of a nitro group. An enzymatic or chemical reaction can cleave the nitro-containing part of the molecule, thus restoring fluorescence. This approach allows for the sensitive detection of specific analytes or enzyme activities.

"Caged" Compounds for Photorelease Studies

A significant application of nitrophenyl derivatives in biochemical research is in the creation of "caged" compounds. wiley-vch.deresearchgate.netnih.govnih.gov These are molecules of interest that have been rendered biologically inactive by chemical modification with a photoremovable protecting group, often an ortho-nitrobenzyl derivative. wiley-vch.deresearchgate.netnih.govnih.gov Irradiation with light, typically UV, cleaves the protecting group and releases the active molecule in a spatially and temporally controlled manner. nih.gov

This technology has been widely used for the photorelease of a vast array of signaling molecules and second messengers, from protons to proteins. nih.gov For example, caged ATP, where the terminal phosphate is esterified with a 1-(2-nitrophenyl)ethyl group, has been instrumental in studying the kinetics of ATP-dependent processes in cells. wiley-vch.denih.govacs.org Similarly, neurotransmitters like glutamate have been caged to study synaptic function with high precision. nih.gov

The "this compound" molecule, with its nitrophenyl group, could potentially be developed into a photolabile caging group. The specific substitution pattern on the phenyl ring and the nature of the propanol side chain would influence the photochemical properties, such as the efficiency of uncaging and the wavelength of light required for cleavage.

Probes for Investigating Molecular Interactions

Fluorescent probes are indispensable tools for imaging and measuring dynamic processes in living cells. nih.gov While the nitro group itself is typically not fluorescent, its inclusion in a larger molecular scaffold can modulate the properties of a fluorescent antibiotic, for instance, to create a "profluorescent" probe that "switches on" upon interaction with its bacterial target. nih.gov

Moreover, nitrophenyl derivatives can be incorporated into molecules designed to act as inhibitors or ligands for specific proteins. The nitro group's electronic properties can contribute to the binding affinity and selectivity for the target protein. nih.gov Computational docking studies can be used to predict and understand these interactions at a molecular level. nih.gov

The following table summarizes the potential applications of nitrophenyl-containing compounds, including conceptual applications for "this compound" and its derivatives, in biochemical assays.

| Application Area | Principle of Action | Examples of Nitrophenyl Compounds Used | Potential Role of this compound |

| Enzyme Assays | Enzymatic cleavage releases a chromogenic or fluorogenic nitrophenol. | p-Nitrophenyl esters, p-Nitrophenyl glycosides | Esterified derivatives could serve as chromogenic substrates for various hydrolases. |

| Photorelease Studies | A biologically active molecule is "caged" with a photolabile nitrophenyl group and released upon illumination. | 1-(2-Nitrophenyl)ethyl (NPE) caged ATP, 7-Nitroindolinyl-caged glutamate | Could be developed into a novel photoremovable protecting group. |

| Fluorescence Probing | The nitro group acts as a quencher in "switch-on" probes or modulates the properties of a fluorescent molecule. | Profluorescent fluoroquinolone-nitroxides | Incorporation into a larger fluorophore system to act as a modulator of fluorescence. |

| Enzyme Inhibition | The electron-withdrawing nature of the nitro group facilitates binding to enzyme active sites. | Various nitrophenyl-containing heterocyclic compounds | Could serve as a scaffold for the design of new enzyme inhibitors. |

Conclusion and Outlook

Summary of Key Research Advances

Research directly focused on 2-(3-Nitrophenyl)propan-1-ol is notably scarce in publicly available scientific literature. However, significant progress in the broader field of nitroaromatic compounds and substituted phenylpropanols provides a foundational context for understanding its potential. Advances in synthetic methodologies for producing nitrophenylalkanols, such as the hydroxyalkylation of nitrotoluenes, suggest viable pathways for the synthesis of this compound. Furthermore, extensive research into the biological activities of nitroaromatic compounds has established their potential as antimicrobial and cytotoxic agents. This body of work indicates that the nitro functional group can impart significant biological activity, a characteristic that may well extend to this compound. Studies on related chalcones derived from 3-nitro acetophenone (B1666503) have demonstrated potential antibacterial and antioxidant properties, offering promising avenues for the investigation of this compound's bioactivity.

Unaddressed Research Questions and Challenges

The primary and most significant gap in the current body of scientific knowledge is the lack of fundamental data specifically pertaining to this compound. A multitude of research questions remain unanswered, presenting both challenges and opportunities for future investigation.

Key Unaddressed Questions:

Optimized Synthesis: What is the most efficient and scalable synthetic route to produce high-purity this compound? While general methods for similar compounds exist, a specific and optimized protocol for this isomer is needed.

Physicochemical Properties: What are the definitive physical and chemical properties of this compound? This includes, but is not limited to, its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry).

Chemical Reactivity: How does the presence and position of the nitro group on the phenyl ring influence the reactivity of the propan-1-ol moiety? Understanding its reactivity is crucial for its potential use as a synthetic intermediate.

Biological Activity Spectrum: Does this compound exhibit any significant biological activity? Investigations into its potential antimicrobial, antifungal, anticancer, or other therapeutic properties are completely unexplored.

Structure-Activity Relationship: How does the "meta" position of the nitro group in this compound affect its biological activity compared to its ortho and para isomers?

Challenges:

Limited Commercial Availability: The compound is not readily available from major chemical suppliers, necessitating its synthesis for any research endeavor.

Potential for Isomeric Impurities: Synthetic methods may yield a mixture of isomers, requiring robust purification and analytical techniques to isolate the desired this compound.

Safety and Toxicity: As with many nitroaromatic compounds, the potential toxicity and mutagenicity of this compound are unknown and would require careful handling and thorough toxicological evaluation.

Future Prospects and Directions in this compound Research

The future of research on this compound is an open field, ripe with possibilities for novel discoveries. The lack of existing data means that even foundational research will contribute significantly to the chemical sciences.

Prospective Research Directions:

Synthetic Exploration and Optimization: A primary focus should be the development and optimization of a reliable synthetic protocol for this compound. This would be the gateway to all other areas of research.

Comprehensive Characterization: Thorough physicochemical and spectroscopic characterization is essential to establish a complete profile of the compound. This data would be invaluable for future studies and for its potential inclusion in chemical databases.

Screening for Biological Activity: A broad-based screening of this compound for various biological activities is a high-priority research direction. Based on the known properties of related nitroaromatic compounds, initial screenings could focus on:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines.

Enzyme Inhibition: Investigating its potential to inhibit specific enzymes relevant to disease pathways.

Derivatization and Analogue Synthesis: Should any promising biological activity be discovered, the synthesis of a library of derivatives and analogues could be pursued. This would allow for the exploration of structure-activity relationships and the potential optimization of its therapeutic properties.

Computational Modeling: In silico studies could be employed to predict the compound's properties, potential biological targets, and to guide synthetic efforts for new derivatives.

Q & A

Q. What are the primary synthetic routes for 2-(3-Nitrophenyl)propan-1-ol?

Methodological Answer: The synthesis of this compound typically involves:

- Nitration of precursor aromatic compounds : Introducing the nitro group onto a phenylpropanol derivative via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

- Reductive amination or alkylation : Starting from 3-nitrobenzaldehyde or similar aldehydes, followed by Grignard or organometallic reactions to form the propanol chain.

- Catalytic hydrogenation : For intermediates requiring reduction of nitro groups in multi-step syntheses (e.g., using Pd/C or Raney nickel under H₂) .

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC to avoid over-nitration.

- Optimize solvent polarity (e.g., dichloromethane for nitration, ethanol for reductions).

Q. How is this compound characterized in academic research?

Methodological Answer: Characterization employs:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks for the nitrophenyl group (δ 7.5–8.5 ppm) and propanol chain (δ 1.5–3.5 ppm).

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and nitro (1520, 1350 cm⁻¹) stretches.

- Chromatography : HPLC or GC-MS to assess purity (>98% for biological studies).

- LogP determination : Shake-flask method or reverse-phase HPLC to evaluate lipophilicity (critical for bioavailability studies) .

Q. What are the stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Thermal stability : Stable at room temperature but degrades above 100°C (TGA analysis recommended).

- pH sensitivity : Susceptible to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 12) conditions.

- Light sensitivity : Nitro groups may undergo photodegradation; store in amber vials under inert atmosphere .

Q. Experimental Design :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity, hydroxyl’s nucleophilicity).

- Molecular docking : Simulate interactions with enzymes (e.g., oxidoreductases) to predict metabolic pathways.

- Solvent modeling : COSMO-RS to optimize reaction media for solubility and stability .

Case Study :

DFT studies on analogous nitrophenyl compounds reveal nitro group orientation influences hydrogen-bonding with catalytic sites .

Q. What strategies resolve contradictions in catalytic efficiency data for nitro-group reductions?

Methodological Answer:

- Comparative catalyst screening : Test Pd/C vs. Raney Ni under identical conditions (e.g., H₂ pressure, solvent).

- Kinetic analysis : Use in situ FT-IR or GC to track intermediate formation (e.g., hydroxylamine vs. amine byproducts).

- Statistical optimization : Apply Response Surface Methodology (RSM) to identify critical variables (e.g., temperature, catalyst loading) .

Example :

Contradictory yields (60–85%) for Pd/C-mediated reductions may stem from solvent polarity effects (ethanol vs. THF) .

Q. How are enantiomers of this compound separated and evaluated for bioactivity?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.

- Biological assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., cytochrome P450 isoforms) to assess stereospecific activity .

Q. What are the applications of this compound in drug intermediate synthesis?

Methodological Answer:

- Pharmaceutical intermediates : Convert to amines via nitro reduction for antimalarial or antiviral agents.

- Pro-drug development : Esterify the hydroxyl group to enhance membrane permeability.

- Structure-Activity Relationship (SAR) : Modify the nitrophenyl moiety to optimize binding to target proteins (e.g., kinases) .

Case Study :

Fluorinated analogs (e.g., 2,2,3,3,3-pentafluoro derivatives) show enhanced metabolic stability in preclinical trials .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving nitration (risk of NOx emissions).

- Waste disposal : Neutralize nitro byproducts with reducing agents (e.g., FeSO₄) before disposal .

Regulatory Compliance :

Follow IFRA standards for nitrophenyl compounds, including occupational exposure limits (<1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.